molecular formula C13H16BrN5 B2712673 5-bromo-2-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]pyrimidine CAS No. 2380172-31-4

5-bromo-2-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]pyrimidine

Cat. No.: B2712673
CAS No.: 2380172-31-4
M. Wt: 322.21
InChI Key: GFTNVYIDXFYZLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a bromine atom and a piperidine ring attached to a pyrazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can modify the functional groups on the pyrazole and piperidine rings .

Scientific Research Applications

5-bromo-2-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-2-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]pyrimidine is unique due to its specific combination of a brominated pyrimidine ring, a piperidine ring, and a pyrazole moiety.

Properties

IUPAC Name

5-bromo-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN5/c1-18-9-10(6-17-18)12-4-2-3-5-19(12)13-15-7-11(14)8-16-13/h6-9,12H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTNVYIDXFYZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCCN2C3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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